Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C14H13N3O5S2 and its molecular weight is 367.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Isomerization in Peptides
- Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate derivatives are used in the synthesis and study of peptides. They have been found to play a role in the isomerization of amino acid components in peptides, particularly in the context of thiazoline peptides (Hirotsu, Shiba, & Kaneko, 1970).
Inhibition Studies
- This compound has been utilized in inhibition studies, particularly in the context of carbonic anhydrase inhibition. Derivatives of this compound have shown inhibitory effects against various human carbonic anhydrase isoforms (Abdoli et al., 2017).
Biological Properties and Antibacterial Activity
- The compound has been used in the synthesis of new derivatives with potential biological applications. Studies have shown that certain derivatives possess good antibacterial and antifungal activity, highlighting its potential in the development of new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).
Synthesis of Novel Compounds
- This compound is used in the synthesis of various novel compounds, including those with potential therapeutic applications. These synthesized compounds have been evaluated for their properties and potential applications in different fields of science (Mohamed, 2014).
Kinetic Resolution in Drug Production
- This compound is involved in the kinetic resolution process of certain intermediates used in drug production. For instance, it has been used in the production of drug doxazosin mesylate, highlighting its significance in the pharmaceutical industry (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Anticancer Studies
- Derivatives of this compound have been investigated for their potential in anticancer therapeutics. These compounds have shown promising results in in vitro and in vivo studies against cancer cell lines (Gad et al., 2020).
Spectroscopic Characterization
- The compound has been the subject of detailed spectroscopic characterization, including studies using FTIR, NMR, and X-ray diffraction methods. This research is critical for understanding the compound's properties and potential applications in various fields (Haroon et al., 2018).
Histone Deacetylase Inhibition
- Some derivatives of this compound have been explored as histone deacetylase inhibitors and show promising results in cytotoxicity against human cancer cell lines (Anh et al., 2020).
Antibacterial and Antifungal Action
- Studies have also focused on the antimicrobial and antifungal activity of derivatives in this series. These compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential in developing new antimicrobial agents (Sych et al., 2019).
Mechanism of Action
Isoxazoles
They are significant in the field of drug discovery due to their enormous significance .
Thiazoles
, on the other hand, are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have been used to develop new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound can undergo electrophilic and nucleophilic substitutions, making it a versatile participant in biochemical processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions plays a crucial role in its mechanism of action . Additionally, the isoxazole moiety in the compound is commonly found in many commercially available drugs, highlighting its significance in drug discovery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies help in understanding the compound’s potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . These studies are crucial for determining the safe and effective dosage range for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . This localization is important for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(1,2-benzoxazol-3-ylmethylsulfonylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-2-21-13(18)10-7-23-14(15-10)17-24(19,20)8-11-9-5-3-4-6-12(9)22-16-11/h3-7H,2,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHDDPOSHSRJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.